molecular formula C13H19N3O2 B11792510 1-(4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11792510
M. Wt: 249.31 g/mol
InChI Key: QAJOLGUBAOOBRB-UHFFFAOYSA-N
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Description

1-(4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-(4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed can then be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Chemical Reactions Analysis

1-(4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to form alcohol derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like KMnO4 (potassium permanganate) and reducing agents like NaBH4 (sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of myeloperoxidase enzyme and reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β .

Comparison with Similar Compounds

1-(4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone can be compared with other piperazine derivatives such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.

    Quetiapine: Another antipsychotic used for similar indications.

What sets this compound apart is its unique structure, which imparts specific biological activities that are not observed in other piperazine derivatives .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

1-[4-[5-(hydroxymethyl)-4-methylpyridin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C13H19N3O2/c1-10-7-13(14-8-12(10)9-17)16-5-3-15(4-6-16)11(2)18/h7-8,17H,3-6,9H2,1-2H3

InChI Key

QAJOLGUBAOOBRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CO)N2CCN(CC2)C(=O)C

Origin of Product

United States

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